molecular formula C16H22N2O4S B2844599 (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235686-62-0

(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2844599
CAS RN: 1235686-62-0
M. Wt: 338.42
InChI Key: ZFLFUKUKKLFUPF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying the compound’s reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and chromatography might be used .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to "(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate" have been synthesized and evaluated for their biological activities. For instance, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared to evaluate their activity on the human beta(3)-adrenergic receptor (AR), highlighting the chemical's utility in targeting specific receptors with potential therapeutic implications (Hu et al., 2001). Similarly, compounds bearing the piperidine structure have been investigated for their anticancer properties, demonstrating the versatility of this structural motif in the development of new therapeutic agents (Rehman et al., 2018).

Biological Evaluation and Therapeutic Potential

Substituted benzenesulfonamides, structurally akin to the subject compound, have been explored as potent inhibitors of membrane-bound phospholipase A2, indicating their potential in reducing myocardial infarction size and showcasing the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Oinuma et al., 1991). Additionally, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives have been synthesized and shown to exhibit excellent inhibition activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's relevance in researching treatments for neurodegenerative diseases such as Alzheimer's (Khalid et al., 2014).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems. For drugs, this could involve understanding how the compound interacts with specific proteins or other targets .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include studying the compound’s potential use in medicine, materials science, or other fields .

properties

IUPAC Name

methyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,9,12,15,17H,7-8,10-11,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFUKUKKLFUPF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.